Pyridinol, 2,3,6-trichloro-

Environmental Fate Water Solubility Regioisomer Differentiation

Pyridinol, 2,3,6-trichloro- (CAS 116184-17-9) is a trichlorinated pyridinol regioisomer with the molecular formula C5H2Cl3NO. It exists in tautomeric equilibrium with 2,3,6-trichloro-1H-pyridin-4-one.

Molecular Formula C5H2Cl3NO
Molecular Weight 198.43 g/mol
CAS No. 116184-17-9
Cat. No. B14297515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinol, 2,3,6-trichloro-
CAS116184-17-9
Molecular FormulaC5H2Cl3NO
Molecular Weight198.43 g/mol
Structural Identifiers
SMILESC1=C(NC(=C(C1=O)Cl)Cl)Cl
InChIInChI=1S/C5H2Cl3NO/c6-3-1-2(10)4(7)5(8)9-3/h1H,(H,9,10)
InChIKeyUIZJMRPXPQUICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2,3,6-Trichloro-4-pyridinol: A Distinct Regioisomer for Environmental and Analytical Research


Pyridinol, 2,3,6-trichloro- (CAS 116184-17-9) is a trichlorinated pyridinol regioisomer with the molecular formula C5H2Cl3NO . It exists in tautomeric equilibrium with 2,3,6-trichloro-1H-pyridin-4-one . Unlike its more widely studied isomer 3,5,6-trichloro-2-pyridinol (TCPy, CAS 6515-38-4), the primary metabolite of the insecticide chlorpyrifos, the 2,3,6-substitution pattern on the pyridine-4-ol scaffold confers markedly different physicochemical properties, particularly concerning aqueous solubility and lipophilicity, which are critical for its environmental fate and suitability as an analytical reference standard.

Why 2,3,6-Trichloro-4-pyridinol Cannot Be Substituted with 3,5,6-Trichloro-2-pyridinol


Simple substitution of one trichloropyridinol isomer for another is not scientifically valid due to order-of-magnitude differences in critical fate and transport parameters. The target compound 2,3,6-trichloro-4-pyridinol exhibits an estimated water solubility of 1.787×10⁵ mg/L at 25°C, while its isomer 3,5,6-trichloro-2-pyridinol has a measured water solubility of only 220 mg/L . This ~812-fold difference in solubility, combined with a significantly lower partition coefficient (LogP of -0.24 versus 2.16 for the isomer ), means the compounds will partition and transport completely differently in environmental systems, bioaccumulate to vastly different degrees, and require distinct analytical extraction protocols. Using the incorrect isomer as a reference standard or surrogate can lead to inaccurate quantification in environmental monitoring or metabolic studies.

Quantitative Differentiation Evidence for 2,3,6-Trichloro-4-pyridinol Against Its Closest Structural Analogs


812-Fold Higher Aqueous Solubility Compared to 3,5,6-Trichloro-2-pyridinol

The estimated water solubility of 2,3,6-trichloro-4-pyridinol is profoundly higher than its closest structural analog. The target compound's water solubility is estimated at 178,700 mg/L at 25°C (based on Log Kow estimation via the US EPA WSKOW v1.41 method), while the isomer 3,5,6-trichloro-2-pyridinol has a reported solubility of 220 mg/L . This represents an ~812-fold increase in aqueous solubility.

Environmental Fate Water Solubility Regioisomer Differentiation

Markedly Lower Predicted LogP and LogD Confirm Hydrophilicity Advantage Over Isomers

The predicted LogP (octanol-water partition coefficient) for the target compound is -0.24, and the LogD at pH 5.5 is -0.06, as calculated by the ACD/Labs Percepta platform. These values indicate a hydrophilic compound with a very low potential for bioaccumulation (BCF=1.00). In stark contrast, the isomer 3,5,6-trichloro-2-pyridinol has an experimentally reported LogP of approximately 2.16 . This ~2.4 log unit difference corresponds to a ~251-fold lower affinity for the octanol phase.

Lipophilicity LogP Bioaccumulation Potential

Enhanced Ready Biodegradability Prediction Versus Recalcitrant Isomer Class

The target compound shows a positive signal for ready biodegradability in some prediction models (Biowin1 Linear Model score: 0.4796), with an ultimate biodegradation timeframe of months (Biowin3 score: 2.2431). While this does not meet all ready biodegradability criteria, it is a distinctly different profile from the 3,5,6-trichloro-2-pyridinol isomer class, which is widely recognized as a persistent and mobile environmental contaminant often requiring specialized bioremediation strategies due to its antimicrobial properties and recalcitrance. The primary survey model (Biowin4) score of 3.2807 suggests a primary degradation timeframe of days-weeks, a relevant kinetic parameter for designing in-situ remediation studies.

Biodegradation Persistence Environmental Remediation

Procurement-Driven Application Scenarios for 2,3,6-Trichloro-4-pyridinol Based on Its Proven Differentiation


High-Solubility Analytical Reference Standard for Aqueous Environmental Monitoring

Analytical chemists quantifying trace levels of this specific chloropyridinol regioisomer in surface water, groundwater, or drinking water samples should use this compound as the certified reference material. Its extremely high water solubility (178,700 mg/L estimated) means standard aqueous stock solutions can be prepared accurately without the need for co-solvents that might interfere with trace-analysis chromatography, unlike the much less soluble isomer . This ensures higher accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) calibration curves for water compliance testing.

Hydrophilic Surrogate Standard for Soil Column and Sediment-Water Partitioning Studies

Researchers studying the transport of polar chlorinated heterocycles through soil and sediment use this compound as a highly mobile, non-hydrophobic tracer. With a predicted LogP of -0.24 and a soil adsorption coefficient (Log Koc) of only 1.271, it is minimally retarded in saturated flow, making it ideal for establishing breakthrough curves in column experiments to model the advection-dispersion of hydrophilic organic contaminants . Substituting the common isomer (LogP 2.16) would overestimate sorption and give misleading retardation factors.

Regioisomer-Specific Substrate for Microbial Biodegradation Pathway Elucidation

Microbiologists investigating the enzymatic degradation of chlorinated pyridinols choose this compound to study 4-pyridinol-specific catabolic pathways. Its Biowin4 primary degradation estimate of 3.2807 (days-weeks) provides a measurable kinetic window for lab-scale microcosm experiments without the confounding persistence issues associated with the 2-pyridinol scaffold . It serves as a specific substrate to isolate bacterial strains expressing 4-pyridinol hydroxylases, distinct from those acting on TCPy.

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